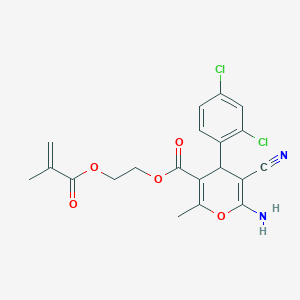
Boc-His(Dnp)-OH-IPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a compound used primarily in peptide synthesisThe compound is characterized by its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it a valuable reagent in various chemical processes.
Preparation Methods
The synthesis of Boc-His(Dnp)-OH-IPA typically involves the protection of the histidine amino group with a tert-butyloxycarbonyl (Boc) group and the introduction of a dinitrophenyl (Dnp) group. The reaction conditions often include the use of trifluoroacetic acid for deprotection cycles. Industrial production methods may employ solid-phase peptide synthesis techniques, which allow for the efficient and scalable preparation of the compound .
Chemical Reactions Analysis
Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:
Substitution Reactions: The Dnp group can be removed using thiophenol prior to hydrogen fluoride treatment.
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid.
Peptide Bond Formation: The compound is used in solid-phase peptide synthesis to form peptide bonds between amino acids.
Common reagents used in these reactions include trifluoroacetic acid, thiophenol, and hydrogen fluoride. The major products formed from these reactions are peptides with the correct sequence of amino acids.
Scientific Research Applications
Boc-His(Dnp)-OH-IPA has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Chemoselective Protection: The compound is employed for the chemoselective protection of amino acids in peptide synthesis.
Native Chemical Ligation: It is involved in native chemical ligation applications, which is a method for chemically synthesizing proteins by ligating two peptides.
Synthesis of Difficult Sequences: The Boc/Bzl strategy, which includes compounds like this compound, is often utilized to synthesize challenging sequences in peptide synthesis.
Mechanism of Action
The mechanism of action of Boc-His(Dnp)-OH-IPA involves the protection of histidine residues to prevent side reactions that could disrupt the peptide chain. The compound’s action is influenced by environmental factors such as temperature and pH. By protecting the histidine residues, it ensures the successful synthesis of peptides with the correct sequence of amino acids.
Comparison with Similar Compounds
Boc-His(Dnp)-OH-IPA can be compared with other similar compounds used in peptide synthesis, such as:
Boc-His(Boc)-OH: Another histidine derivative used in peptide synthesis.
Boc-His(Trt)-OH: A compound with a trityl protecting group used in peptide synthesis.
Boc-His-OH: A simpler histidine derivative without additional protecting groups.
This compound is unique due to its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it particularly useful in solid-phase peptide synthesis.
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
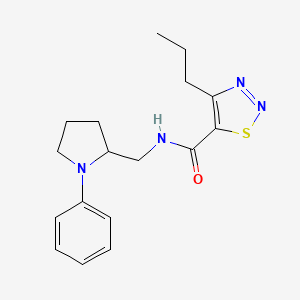
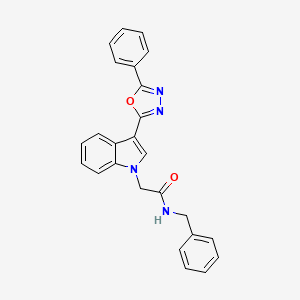
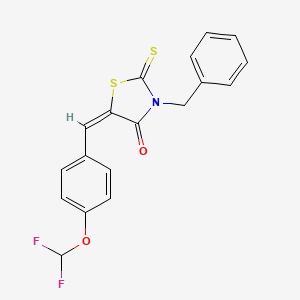
![6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2648187.png)
![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)
![3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole](/img/structure/B2648190.png)
![N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide](/img/structure/B2648191.png)
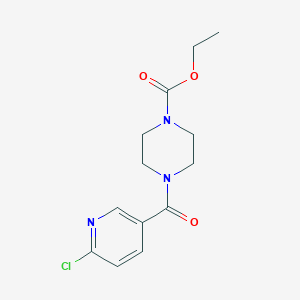
![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
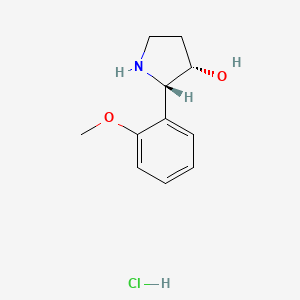
![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)
